3-Fluoro-6-hydrazinylpicolinonitrile
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Overview
Description
3-Fluoro-6-hydrazinylpicolinonitrile is a fluorinated organic compound that belongs to the class of picolinonitriles. This compound is characterized by the presence of a fluorine atom at the 3-position and a hydrazinyl group at the 6-position of the picolinonitrile ring. The unique structural features of this compound make it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-hydrazinylpicolinonitrile typically involves the introduction of the fluorine atom and the hydrazinyl group onto the picolinonitrile ring. One common method involves the reaction of 3-fluoropyridine with hydrazine hydrate under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and yield, often involving the use of automated reactors and continuous flow systems. The choice of reagents, solvents, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-hydrazinylpicolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-6-hydrazinylpicolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structural features make it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-hydrazinylpicolinonitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom’s strong electronegativity can influence the compound’s binding affinity and specificity for its targets. These interactions can modulate various biological processes, making the compound a valuable tool for studying cellular mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: Lacks the hydrazinyl group but shares the fluorine substitution.
6-Hydrazinylpicolinonitrile: Lacks the fluorine atom but has the hydrazinyl group.
3-Fluoro-4-hydrazinylpyridine: Similar structure but with different substitution positions.
Uniqueness
3-Fluoro-6-hydrazinylpicolinonitrile is unique due to the combined presence of both the fluorine atom and the hydrazinyl group on the picolinonitrile ring. This dual substitution imparts distinct chemical and biological properties, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C6H5FN4 |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
3-fluoro-6-hydrazinylpyridine-2-carbonitrile |
InChI |
InChI=1S/C6H5FN4/c7-4-1-2-6(11-9)10-5(4)3-8/h1-2H,9H2,(H,10,11) |
InChI Key |
IIPGUVDVRKBOIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)C#N)NN |
Origin of Product |
United States |
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